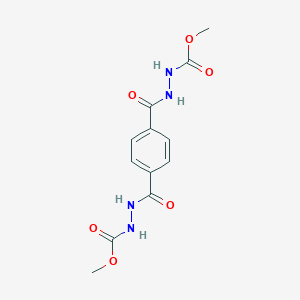
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE is a complex organic compound with the molecular formula C12H14N4O6 and a molecular weight of 310.26276 This compound is characterized by its unique structure, which includes multiple hydrazine and ester functional groups
Méthodes De Préparation
The synthesis of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)benzaldehyde. This intermediate is then reacted with methyl carbazate to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazine functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
N'1,N'4-BIS(METHOXYCARBONYL)BENZENE-1,4-DICARBOHYDRAZIDE can be compared with other similar compounds, such as:
Methyl 2-(4-{[2-(methoxycarbonyl)hydrazino]carbonyl}cyclohexyl)hydrazinecarboxylate: This compound has a similar structure but includes a cyclohexyl group instead of a benzoyl group, which may result in different chemical and biological properties.
Methyl 2-(4-{[2-(methoxycarbonyl)hydrazino]carbonyl}phenyl)hydrazinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C12H14N4O6 |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
methyl N-[[4-[(methoxycarbonylamino)carbamoyl]benzoyl]amino]carbamate |
InChI |
InChI=1S/C12H14N4O6/c1-21-11(19)15-13-9(17)7-3-5-8(6-4-7)10(18)14-16-12(20)22-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
Clé InChI |
OCKQMVGCZWZZDS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC |
SMILES canonique |
COC(=O)NNC(=O)C1=CC=C(C=C1)C(=O)NNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)
![N-butyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324318.png)
![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)
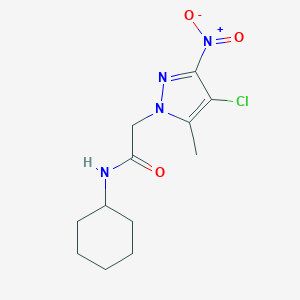
![1-[(4-Bromobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324323.png)
![4,6-dimethyl-2-oxo-1-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]pyridine-3-carbonitrile](/img/structure/B324324.png)
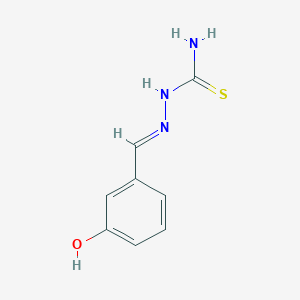
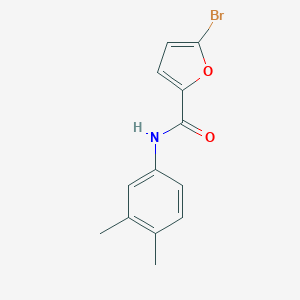
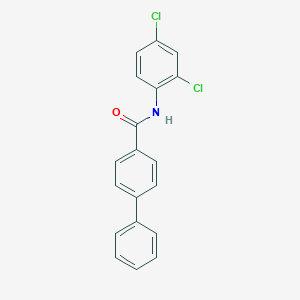
![N-[3-(2-furoylamino)propyl]-2-furamide](/img/structure/B324330.png)
![4-fluoro-N-{2-[(4-fluorobenzoyl)amino]ethyl}benzamide](/img/structure/B324331.png)
![N-[(3-acetylphenyl)carbamothioyl]benzamide](/img/structure/B324332.png)
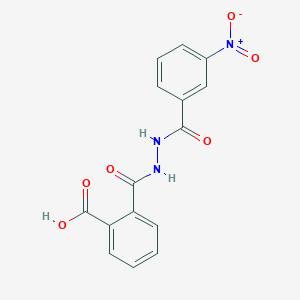
![1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone](/img/structure/B324342.png)
